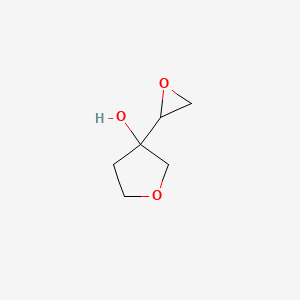

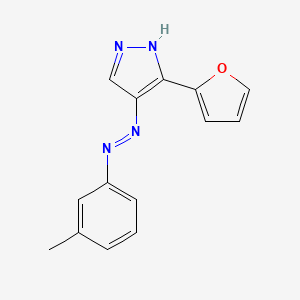

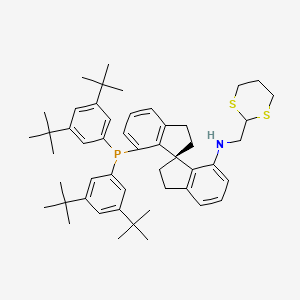

![molecular formula C6H4N4O2 B2812964 6-硝基-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 31040-14-9](/img/structure/B2812964.png)

6-硝基-[1,2,4]三唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which is known for its superior pharmacological applications . The triazole family can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of “6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” and its derivatives has been achieved based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or through modification of aryl substituent to 2-aryl-6,8-dinitrotriazolo . These methods have made it possible to introduce a wide range of substituents of different nature into position 2 of the dinitrotriazolopyridine system .Molecular Structure Analysis

The molecular structure of “6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” is characterized by a planar ring structure, which experiences varying degrees of resonance stabilization due to its three nitrogen atoms. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.Chemical Reactions Analysis

The chemical reactions involving “6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” are complex and involve various substituents. Nitro compounds represent one of the most important classes of organic compounds due to their wide range of biological activity and their use in the synthesis of high energy substances .科学研究应用

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, has been explored for its medicinal properties. It is found in various biologically active compounds and exhibits significant activities:

- RORγt Inverse Agonists : These compounds play a role in immune regulation and have potential therapeutic applications in autoimmune diseases .

- PHD-1 Inhibitors : PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for cancer therapy .

- JAK1 and JAK2 Inhibitors : Janus kinase (JAK) inhibitors are used in treating inflammatory conditions and autoimmune disorders .

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines have found utility in material sciences:

- Functional Materials : These compounds can be incorporated into materials for various purposes, such as sensors, catalysts, and optoelectronic devices .

- Blue Fluorophores : Researchers have developed deep-blue bipolar fluorescent emitters based on 1,2,4-triazolo[1,5-a]pyridine as electron acceptors .

Biological Activities

The compound’s potential biological activities include:

- Antibacterial Properties : 1,2,4-triazolopyridines, including 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine, exhibit antibacterial effects .

- Antifungal Activity : These compounds may also have antifungal properties .

- Anticancer Potential : Research suggests that they could play a role in cancer treatment .

Adenosine Receptors

A sodium salt derivative of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one serves as an effector for A2a adenosine receptors . These receptors are involved in various physiological processes and are potential drug targets.

Synthetic Methodology

The catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This method demonstrates broad substrate scope, good functional group tolerance, and scalability .

Heterocyclic Chemistry

Finally, 1,2,4-triazolo[1,5-a]pyridine belongs to the class of five-membered heterocycles with three nitrogen atoms and two carbon atoms. It exists in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole .

作用机制

Target of Action

The primary target of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is the A2a adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine interacts with its target, the A2a adenosine receptor, serving as an effector

Result of Action

It has been suggested that this compound possesses antiseptic activity , which could imply a potential role in combating bacterial infections.

属性

IUPAC Name |

6-nitro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSHORTMYGUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

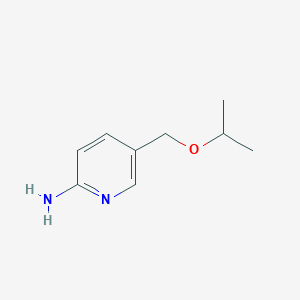

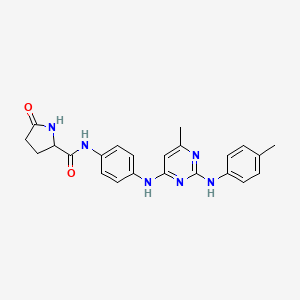

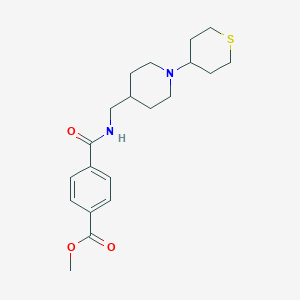

![[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea](/img/structure/B2812883.png)

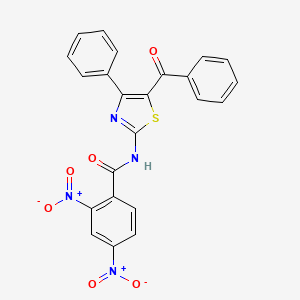

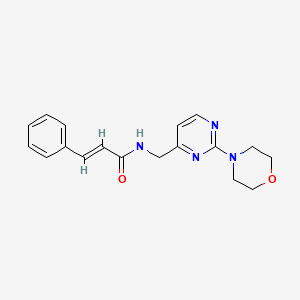

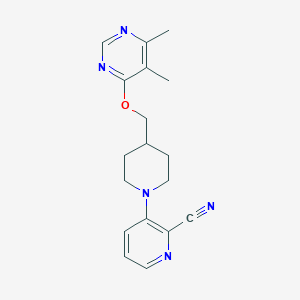

![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)

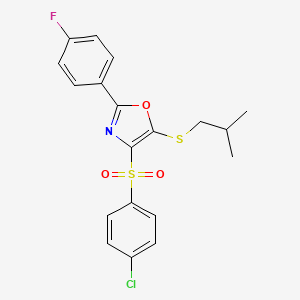

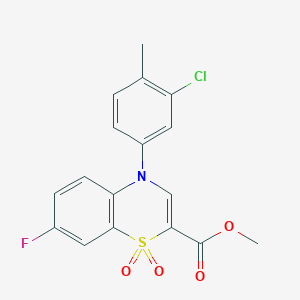

![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)